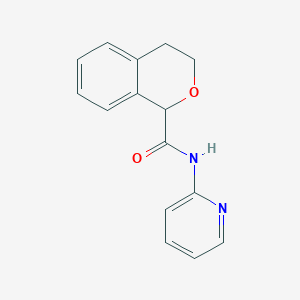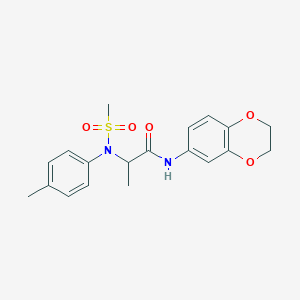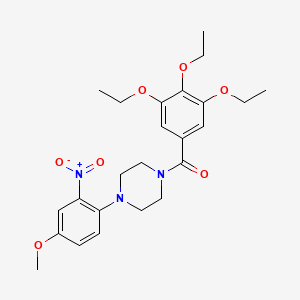![molecular formula C20H24N2O4S B4167426 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide
Descripción general
Descripción
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. MPSP is a member of the sulfonylurea class of compounds and is structurally related to other sulfonylureas, such as glibenclamide and tolbutamide, which are commonly used as oral hypoglycemic agents in the treatment of type 2 diabetes.
Mecanismo De Acción
The mechanism of action of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide is not fully understood, but it is believed to involve modulation of ion channels and receptors in various cell types. 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been shown to block the ATP-sensitive potassium channels in pancreatic beta cells, which leads to depolarization of the cell membrane and subsequent release of insulin. In cancer cells, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are critical for cell proliferation and survival.
Biochemical and Physiological Effects
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and context. In pancreatic beta cells, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide stimulates insulin secretion and enhances glucose uptake, which can improve glycemic control in diabetic patients. In cancer cells, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide induces apoptosis and cell cycle arrest, which can slow or stop tumor growth. In neurons, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has several advantages for laboratory experiments, including its relative stability and solubility in water and organic solvents. However, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide also has some limitations, such as its potential toxicity and side effects in vivo, which can complicate interpretation of results. Additionally, the mechanism of action of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide, including:
1. Further investigation of the mechanism of action of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide, including its effects on ion channels and receptors in different cell types.
2. Development of new derivatives of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide with improved pharmacological properties, such as increased potency or selectivity.
3. Exploration of new applications for 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide in the treatment of other diseases, such as cardiovascular disease or autoimmune disorders.
4. Investigation of the potential synergistic effects of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide with other compounds or therapies, such as chemotherapy or immunotherapy.
5. Development of new methods for delivery of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide, such as targeted nanoparticles or liposomes, to improve its efficacy and reduce toxicity.
In conclusion, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide is a promising compound with potential applications in medicine, particularly in the treatment of cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and to develop new derivatives and delivery methods that can improve its efficacy and safety.
Aplicaciones Científicas De Investigación
1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been investigated as a potential insulin secretagogue, which could stimulate the release of insulin from pancreatic beta cells and improve glucose control. In neurodegenerative disorder research, 1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide has been studied for its potential neuroprotective effects, which could prevent or slow the progression of diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-10-11-18(26-2)19(13-15)27(24,25)22-12-6-7-16(14-22)20(23)21-17-8-4-3-5-9-17/h3-5,8-11,13,16H,6-7,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLBHZJDVDURGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4167348.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4167359.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4167361.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-chlorophenyl)acetamide](/img/structure/B4167368.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4167373.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4167374.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4167379.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4167383.png)

![2,4-dichloro-N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4167408.png)
![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)


![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4167441.png)